molecular formula C15H17BN2O5 B1528400 4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester CAS No. 1201646-88-9

4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester

Cat. No. B1528400
CAS RN: 1201646-88-9
M. Wt: 316.12 g/mol
InChI Key: COQSMUGSXZPXEF-UHFFFAOYSA-N
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Description

“4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester” is a versatile chemical compound with immense scientific potential. It is a type of boronic ester, which are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki–Miyaura coupling reaction is one of the most important applications of organoboron compounds .

Scientific Research Applications

Synthesis of PI3Kδ Inhibitors

This compound is utilized in the synthesis of PI3Kδ inhibitors . PI3Kδ plays a crucial role in the signaling pathways of immune cells. Inhibitors targeting PI3Kδ are being researched for their potential to treat various immune-related diseases, including cancer and inflammation .

Radiolabeling in Diagnostic Imaging

The compound serves as a substrate in Cu (II) catalyzed [11 C]-radiocyanation of arylboronic acids. This process is significant in the preparation of radiolabeled compounds used in positron emission tomography (PET), a powerful diagnostic imaging technique .

Fluorination of Boronic Acids

It is used to prepare 6-quinoxaline boronic acid , which is a substrate in silver-mediated fluorination of boronic acids. This reaction is important for introducing fluorine atoms into organic molecules, which can enhance their biological activity and stability .

Drug Delivery Systems

4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester: can be functionalized to develop reactive oxygen species (ROS)-responsive drug delivery systems . Such systems can improve the targeted delivery and controlled release of therapeutics .

Development of SHIP2 Inhibitors

The compound is involved in the synthesis of crizotinib derivatives as SHIP2 inhibitors. SHIP2 is associated with insulin resistance and diabetes, and inhibitors can be potential therapeutic agents for metabolic disorders .

Glutamate Transporter Activators

Researchers use this compound in the synthesis of novel activators for the glutamate transporter EAAT2 . These activators have potential applications in neuroprotective strategies for diseases like amyotrophic lateral sclerosis (ALS) .

Organic Synthesis and Coupling Reactions

Due to its boronic acid moiety, the compound is a valuable reagent in Suzuki-Miyaura coupling reactions , which are widely used in organic synthesis to create carbon-carbon bonds between various organic moieties .

Research in Material Science

The pinacol ester group in the compound makes it a versatile building block in material science, particularly in the creation of polymeric materials and nanoparticles with specific functionalities .

Safety and Hazards

While specific safety and hazards information for “4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester” is not available, it’s important to note that organoboranes have limited air and moisture stability . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

properties

IUPAC Name

3-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BN2O5/c1-14(2)15(3,4)23-16(22-14)9-5-6-11-10(7-9)13(19)12(8-17-11)18(20)21/h5-8H,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQSMUGSXZPXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C(C3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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